1,3,7-Octatriene

Description

Contextualization within Olefinic Hydrocarbon Chemistry

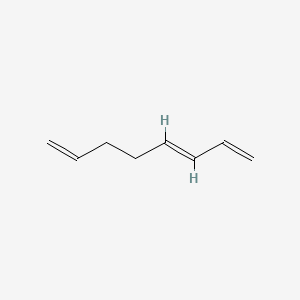

1,3,7-Octatriene (C₈H₁₂) is an organic compound classified as an olefinic hydrocarbon, specifically an alkatriene, which is an acyclic hydrocarbon containing three carbon-carbon double bonds. nist.govfoodb.ca Its structure consists of an eight-carbon chain with double bonds located at the first, third, and seventh positions. nist.gov This arrangement of double bonds, featuring a conjugated 1,3-diene system and an isolated double bond at the C-7 position, makes it a molecule of significant interest in olefin chemistry.

Olefins, or alkenes, are fundamental components in the chemical industry, serving as versatile building blocks for a vast array of materials. The reactivity of this compound is dictated by its unsaturated double bonds, which can undergo various chemical transformations, such as addition reactions. ontosight.ai The presence of both conjugated and isolated double bonds within the same molecule allows for complex and selective chemical manipulations, setting it apart from simpler alkenes. The compound exists as E (trans) and Z (cis) stereoisomers based on the geometry of the central double bond. nist.gov

Significance as a Triene System in Organic Synthesis and Catalysis

The unique structural arrangement of this compound makes it a valuable substrate in organic synthesis and catalysis. The conjugated diene portion of the molecule is particularly important as it can participate in pericyclic reactions like the Diels-Alder reaction, a powerful tool for forming six-membered rings. This capability is crucial for synthesizing complex molecules and natural products.

In the field of catalysis, this compound is a key product in the dimerization of 1,3-butadiene (B125203), a reaction often catalyzed by transition metal complexes, particularly those involving palladium. researchgate.netsciopen.com For instance, the dimerization of butadiene using bis(triphenylphosphine)(maleic anhydride)palladium in aprotic solvents yields this compound with high selectivity. researchgate.net The reaction's outcome can be influenced by the choice of solvent; in alcohols, the reaction can yield either 1-alkoxyoctadiene-2,7 or this compound. researchgate.net

Significant research has focused on developing highly efficient and selective catalysts for the synthesis of this compound from 1,3-butadiene. acs.org Modified palladium carbene catalysts have demonstrated a remarkable switch in selectivity from telomerization to dimerization, achieving high turnover numbers and frequencies for this transformation. acs.orgacs.org Furthermore, this compound serves as a useful intermediate for producing various polymers and bicyclic alcohols. acs.org Its derivatives, such as alkyl-substituted 1,3,7-octatrienes, can be used in Diels-Alder condensations to create intermediates for processes like hydrogen peroxide production. google.com

Overview of Research Trajectories for this compound and its Isomers

The primary focus of research on this compound and its isomers revolves around their synthesis and subsequent selective transformations. A major research avenue is the catalytic dimerization of 1,3-butadiene to produce C₈ trienes. The telomerization of butadiene, which involves dimerization in the presence of a nucleophile, often yields this compound as a byproduct alongside primary products like 1-methoxyocta-2,7-diene when methanol (B129727) is the nucleophile. rsc.org The selectivity of these reactions is highly dependent on the catalyst system, with ligands playing a crucial role. For example, sterically hindered phosphine (B1218219) ligands on a palladium catalyst tend to favor the formation of this compound. rsc.org

Another significant research trajectory is the selective functionalization of this compound itself. This includes selective hydrogenation to produce valuable compounds like 1,7-octadiene (B165261) or 1-octene, which are important in the polymer industry. justia.comgoogle.com The challenge lies in achieving high selectivity for the hydrogenation of specific double bonds while leaving others intact. justia.com

Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₁₂ | nist.gov |

| Molecular Weight | 108.18 g/mol | chemeo.comchemsrc.com |

| IUPAC Name | octa-1,3,7-triene | nist.gov |

| Boiling Point (Tboil) | 393 K | nist.gov |

| LogP (Octanol/Water Partition Coefficient) | 2.695 | chemeo.com |

| Stereoisomers | (E)-1,3,7-Octatriene, (Z)-1,3,7-Octatriene | nist.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H12 |

|---|---|

Molecular Weight |

108.18 g/mol |

IUPAC Name |

(3E)-octa-1,3,7-triene |

InChI |

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-5,7H,1-2,6,8H2/b7-5+ |

InChI Key |

ZTJHDEXGCKAXRZ-FNORWQNLSA-N |

Isomeric SMILES |

C=CCC/C=C/C=C |

Canonical SMILES |

C=CCCC=CC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3,7 Octatriene and Its Derivatives

Catalytic Dimerization of 1,3-Butadiene (B125203)

The catalytic dimerization of 1,3-butadiene can lead to a variety of cyclic and linear products. The selective formation of the linear dimer 1,3,7-octatriene is a scientifically and industrially significant challenge, primarily addressed through the use of sophisticated transition metal catalysts.

Palladium-Catalyzed Dimerization Systems

Palladium complexes have emerged as highly effective catalysts for the dimerization of 1,3-butadiene. The selectivity of these systems can be finely tuned by the choice of ligands, directing the reaction towards the desired this compound.

The advent of N-heterocyclic carbene (NHC) ligands has revolutionized the field of palladium-catalyzed butadiene dimerization. These ligands have been instrumental in the development of highly selective and efficient catalysts for the synthesis of this compound. A notable breakthrough was the development of a catalyst system that demonstrated an unexpected selectivity switch from telomerization to dimerization upon modification of palladium carbene catalysts. nih.gov

One of the most successful examples is the 1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-3H-imidazolidenylpalladium(0) complex. This catalyst has shown unprecedented efficiency for the selective dimerization of 1,3-butadiene to this compound, achieving a turnover number (TON) greater than 80,000 and a turnover frequency (TOF) exceeding 5,000 h⁻¹. researchgate.net

Table 1: Performance of a Highly Selective Palladium-NHC Catalyst in the Dimerization of 1,3-Butadiene

| Catalyst | Ligand | Product | TON | TOF (h⁻¹) | Selectivity |

| Palladium(0) Complex | 1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-3H-imidazolidenyl | This compound | > 80,000 | > 5,000 | High |

The nature of the ligand coordinated to the palladium center plays a pivotal role in determining the outcome of the butadiene dimerization reaction. Both N-heterocyclic carbenes and phosphine (B1218219) ligands have been extensively studied, with their steric and electronic properties directly influencing the selectivity and efficiency of the catalytic system.

N-heterocyclic carbene ligands, with their strong σ-donating ability, form stable palladium complexes that can exhibit high catalytic activity. nih.gov The steric bulk of the NHC ligand is a critical factor in steering the reaction towards linear dimerization. For instance, the use of bulky NHC ligands can favor the formation of this compound over the more common telomerization products.

Phosphine ligands also exert a significant influence on the reaction's selectivity. It has been observed that sterically hindered trialkylphosphines, such as triisopropylphosphine (B1582976) and tricyclohexylphosphine, preferentially promote the formation of this compound. rsc.org In contrast, less sterically demanding phosphines often lead to the formation of telomerization products like 1-alkoxyoctadienes in the presence of alcohols. researchgate.net

Table 2: Influence of Ligand Type on the Palladium-Catalyzed Reaction of 1,3-Butadiene

| Ligand Type | Ligand Example | Predominant Product | Reference |

| N-Heterocyclic Carbene | 1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-3H-imidazolidenyl | This compound | researchgate.net |

| Sterically Hindered Phosphine | Triisopropylphosphine | This compound | rsc.org |

| Sterically Hindered Phosphine | Tricyclohexylphosphine | This compound | rsc.org |

| Less Hindered Phosphine | Triphenylphosphine (B44618) | 1-Alkoxyoctadienes (in alcohols) | researchgate.net |

The mechanism of palladium-catalyzed butadiene dimerization to this compound is believed to proceed through a series of well-defined organometallic intermediates. The catalytic cycle is initiated by the oxidative coupling of two butadiene molecules to a low-valent palladium(0) species, forming a bis(π-allyl)palladium(II) complex or a related palladacyclopentene intermediate. researchgate.net

This key intermediate can then undergo several transformations. In the presence of a nucleophile, such as an alcohol, telomerization to octadienyl ethers is the dominant pathway. However, in the absence of a reactive nucleophile or with specific ligand systems that disfavor nucleophilic attack, the intermediate can undergo a β-hydride elimination. This step is crucial for the formation of this compound. The deprotonation is thought to occur from the C4 carbon of the C8 chain of the palladium-octadienyl intermediate. researchgate.net The choice of ligand influences the relative rates of these competing pathways, thereby controlling the product selectivity.

Nickel-Catalyzed Oligomerization of Butadiene

Nickel-based catalysts are also known to promote the oligomerization of butadiene, leading to a variety of linear and cyclic products. While often associated with the production of cyclooctadiene and cyclododecatriene, nickel catalysts can also be tailored to produce linear oligomers, including trienes.

The formation of linear trienes in nickel-catalyzed butadiene oligomerization is often associated with the involvement of hydridonickel species. These intermediates can arise from the reaction of a nickel precursor with a co-catalyst or from the activation of a C-H bond. A proposed mechanism involves the insertion of butadiene molecules into a nickel-hydride bond, followed by chain growth and subsequent β-hydride elimination to release the octatriene product and regenerate the active nickel-hydride catalyst. The specific isomeric structure of the resulting triene is dependent on the coordination environment of the nickel center and the reaction conditions. While the formation of various octatrienes is possible, the selective synthesis of this compound via this method remains a significant challenge.

Influence of Protic Solvents and Acidic Conditions on Product Distribution

In the synthesis of octatrienes, particularly through the dimerization of 1,3-dienes, the reaction environment plays a critical role in dictating the distribution of products. The presence of protic solvents and acidic conditions can significantly alter the catalytic activity and selectivity.

Protic solvents, such as alcohols, can participate in the reaction, leading to telomerization products instead of the desired dimerization product, this compound. For instance, in palladium-catalyzed reactions of 1,3-butadiene, the presence of methanol (B129727) often yields 1-methoxy-2,7-octadiene (B8591526) as the main product. mdpi.com

The introduction of acidic conditions, often through the use of Lewis acids or Brønsted acids, can also influence the product selectivity. In the palladium-catalyzed dimerization of styrene (B11656), a vinyl arene analogous to a substituted diene, the addition of a Lewis acid like boron trifluoride etherate (BF₃OEt₂) or a Brønsted acid like trifluoroacetic acid (TFA) has been shown to promote the dimerization process. nih.gov These acidic co-catalysts can activate the palladium complex, potentially favoring the dimerization pathway over other side reactions. nih.gov The acidity of ligands can also play a role; for example, in styrene dimerization, selectivity towards dimers increases as the acidity of β-diketonate ligands on the palladium catalyst decreases. nih.gov

Alternative Transition Metal Catalysis in Octatriene Synthesis

While palladium-based catalysts are extensively studied for butadiene dimerization, other transition metals such as rhodium, nickel, and ruthenium have emerged as viable alternatives, offering different reactivity and selectivity profiles.

Rhodium catalysts, for example, are effective in the dimerization of monosubstituted allenes to produce cross-conjugated trienes. rsc.org Although not a direct synthesis of this compound, this demonstrates rhodium's capability in forming triene systems. Furthermore, rhodium complexes can catalyze the isomerization of unactivated internal alkynes to form 1,3-dienes, showcasing their utility in manipulating unsaturated systems. mdpi.com

Nickel catalysts present a cost-effective alternative to palladium. Nickel-based systems are used in the four-component carbonylation of 1,3-butadiene to create β,γ-unsaturated ketones, highlighting their ability to activate and functionalize dienes. nih.gov Nickel complexes are also employed in the diarylation of 1,3-dienes, further demonstrating their versatility in C-C bond formation with these substrates. princeton.edu

Ruthenium catalysts have also been explored for reactions involving dienes and alkynes. Ruthenium(III) chloride hydrate, for instance, catalyzes the coupling of alkynes with 1,3-diketones. Additionally, ruthenium complexes have been used to prepare functionalized 1,3-diene derivatives through the allylation of nucleophiles.

Dimerization of 1-Buten-3-yne (B1197963) to 1,3,7-Octatrien-5-yne Derivatives

The dimerization of 1-buten-3-yne (vinylacetylene) offers a direct route to C8 backbones with both triene and yne functionalities, such as 1,3,7-octatrien-5-yne. This reaction is a specialized example of the broader class of alkyne and alkene dimerizations catalyzed by transition metals. The catalytic dimerization of terminal alkynes can theoretically lead to several unsaturated products, including conjugated enynes. Transition metal-catalyzed pathways for such dimerizations typically involve steps like oxidative addition of the C-H bond of the alkyne, insertion of the second alkyne molecule, and subsequent reductive elimination to yield the dimerized product. Various transition metal complexes, including those of rhodium and ruthenium, are known to catalyze the head-to-head dimerization of terminal alkynes to produce 1,4-disubstituted 1-buten-3-ynes.

Telomerization Byproduct Formation and Control

In the industrial synthesis of important C8 chemicals, the palladium-catalyzed telomerization of 1,3-butadiene with nucleophiles (like methanol or water) is a key process. However, this reaction is often accompanied by the formation of this compound as a significant byproduct.

Formation of this compound in Palladium-Catalyzed Telomerization Reactions

During the palladium-catalyzed telomerization of 1,3-butadiene, the primary products are typically telomers such as 1-methoxy-2,7-octadiene (from methanol). mdpi.com Simultaneously, dimerization of butadiene can occur, leading to the formation of this compound (OCT). mdpi.com The mechanism involves the oxidative coupling of two butadiene molecules on a palladium(0) center to form a bis-π-allylpalladium intermediate. This intermediate can then undergo deprotonation to yield this compound.

Strategies for Modulating Selectivity between Telomerization and Dimerization Products

Controlling the selectivity between the desired telomerization products and the dimerization byproduct, this compound, is crucial for process efficiency. Several strategies have been developed to modulate this selectivity.

The choice of ligand on the palladium catalyst is a primary factor. Sterically hindered trialkylphosphine ligands, such as triisopropylphosphine and tricyclohexylphosphine, have been shown to preferentially form this compound over the telomerization product. mdpi.com In contrast, less sterically demanding phosphines like triethylphosphine (B1216732) and tributylphosphine (B147548) show higher selectivity for the telomerization product. mdpi.com

Reaction conditions also play a significant role. For instance, in the telomerization of butadiene with water, the presence of carbon dioxide can effectively suppress the unwanted dimerization process. mdpi.com Furthermore, modifying palladium carbene catalysts has been shown to induce an unexpected switch in selectivity from the telomerization product to the dimerization product, this compound. rsc.org

The table below summarizes the effect of different phosphine ligands on the product distribution in the palladium-catalyzed reaction of 1,3-butadiene.

| Ligand | Predominant Product | Reference |

| Triethylphosphine | Telomerization Product (1-MOD) | mdpi.com |

| Tributylphosphine | Telomerization Product (1-MOD) | mdpi.com |

| Triisopropylphosphine | Dimerization Product (this compound) | mdpi.com |

| Tricyclohexylphosphine | Dimerization Product (this compound) | mdpi.com |

Preparation of Substituted 1,3,7-Octatrienes

The synthesis of substituted 1,3,7-octatrienes allows for the fine-tuning of the molecule's properties for various applications. A primary method for their preparation is the catalytic dimerization of substituted 1,3-butadienes.

Alkyl-substituted 1,3,7-octatrienes can be prepared through the homodimerization or codimerization of monoalkyl or dialkyl-substituted butadienes. For example, the dimerization of isoprene (B109036) (2-methyl-1,3-butadiene) yields 2,7-dimethyl-1,3,7-octatriene. Similarly, monoalkyl butadienes such as 2-ethyl-, 2-(n-propyl)-, and 2-(n-butyl)-1,3-butadiene can be used to produce a range of corresponding substituted octatrienes. This dimerization is typically carried out using a catalytic system, often involving a transition metal.

The table below lists examples of substituted 1,3,7-octatrienes and their corresponding butadiene precursors.

| Substituted this compound | Butadiene Precursor(s) |

| 2,7-dimethyl-1,3,7-octatriene | 2-methyl-1,3-butadiene (Isoprene) |

| 7-methyl-1,3,7-octatriene | Codimerization of 1,3-butadiene and Isoprene |

| 3,7-dimethyl-1,3,7-octatriene | (Not specified) |

Dimerization and Codimerization of Alkyl-Substituted 1,3-Butadienes

The dimerization of 1,3-butadiene and its alkyl-substituted derivatives, such as isoprene, serves as a primary route to C8 structures, including octatrienes. The regioselectivity of these reactions—yielding head-to-tail, head-to-head, or tail-to-tail products—is highly dependent on the catalytic system employed.

Palladium-based catalysts have demonstrated significant versatility in the dimerization of isoprene. The choice of ligands and additives can steer the reaction towards specific isomers. For instance, the use of palladium acetate (B1210297) (Pd(OAc)₂) with triphenylphosphine (PPh₃) as a ligand can selectively produce the tail-to-tail dimer, 2,7-dimethyl-1,3,7-octatriene. mdpi.com This method is advantageous due to the use of readily available and inexpensive components. mdpi.com The reaction mechanism typically involves the oxidative coupling of two diene molecules to a low-valent metal center.

Nickel catalysts are also effective in promoting the dimerization of isoprene, often favoring the formation of the tail-to-tail dimer, 2,7-dimethyl-1,3,7-octatriene. mdpi.com The reaction conditions, including the choice of solvent and the presence of co-catalysts, play a crucial role in determining the product distribution and yield.

The codimerization of different 1,3-dienes offers a pathway to a wider array of substituted octatrienes, though controlling the selectivity can be challenging. The relative reactivity of the dienes and the nature of the catalyst are key factors in the outcome of these reactions.

Table 1: Catalytic Systems for the Dimerization of Isoprene

| Catalyst System | Major Product | Selectivity | Reference |

|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | 2,7-dimethyl-1,3,7-octatriene (tail-to-tail) | High | mdpi.com |

| Nickel-based catalysts | 2,7-dimethyl-1,3,7-octatriene (tail-to-tail) | Generally favored | mdpi.com |

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound, namely the (E) and (Z) isomers, requires precise control over the formation of the C3-C4 double bond. While direct stereoselective dimerization methods for the parent this compound are not extensively detailed in readily available literature, established methodologies in organic synthesis for stereoselective alkene formation can be applied.

For the synthesis of (Z)-alkenes, the Wittig reaction is a powerful and widely used method. organic-chemistry.orglumenlearning.commasterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. Non-stabilized ylides generally lead to the formation of (Z)-alkenes with high selectivity. organic-chemistry.org To synthesize (3Z)-1,3,7-octatriene, a suitable strategy would involve the reaction of an appropriate phosphonium ylide with an α,β-unsaturated aldehyde.

Conversely, for the synthesis of (E)-alkenes, modifications of the Wittig reaction, such as the Schlosser modification, can be employed to favor the (E)-isomer. wikipedia.org Additionally, other olefination reactions like the Julia-Kocienski olefination are known to provide high (E)-selectivity. chemrxiv.orgchemrxiv.orgresearchgate.net The Horner-Wadsworth-Emmons reaction, particularly with the use of specific phosphonate (B1237965) reagents, can also be tailored to yield (E)-alkenes.

Palladium-catalyzed cross-coupling reactions represent another powerful tool for the stereoselective synthesis of substituted alkenes and could be adapted for the synthesis of specific this compound isomers. nih.govnih.govresearchgate.netnih.govresearchgate.net

Biosynthetic Pathways and Isolation Methodologies

This compound and its derivatives are not only products of synthetic chemistry but are also found in nature, arising from various biosynthetic pathways in microorganisms and plants.

Occurrence as Microbial Fermentation Byproducts (e.g., in Wine Production)

The volatile profile of wine is a complex mixture of compounds derived from grapes, yeast metabolism, and aging processes. While a vast number of volatile organic compounds, including various terpenes, have been identified in wine, specific identification of this compound as a microbial fermentation byproduct in wine is not extensively documented in the surveyed scientific literature. The focus of wine aroma research is often on more abundant or sensorially impactful compounds. researchgate.net

Identification in Plant Volatile Profiles and Essential Oils (e.g., Hydrocotyle verticillata, Lavender)

Certain plant species produce a rich array of volatile organic compounds, which constitute their essential oils. These compounds serve various ecological functions for the plant.

Hydrocotyle verticillata : Analysis of the essential oil from the leaves of Hydrocotyle verticillata has led to the identification of a derivative of this compound. Specifically, 3,7-dimethyl-1,3,7-octatriene has been reported as a significant component, with a relative abundance of 9.70% in one study. accurateclinic.com The essential oil was extracted via hydro-distillation and its components were identified and quantified using gas chromatography-mass spectrometry (GC-MS). accurateclinic.com

Table 2: Major Volatile Components of Hydrocotyle verticillata Leaf Essential Oil

| Compound | Relative Abundance (%) | Reference |

|---|---|---|

| Estragole | 66.85 | accurateclinic.com |

| 3β,17β-dihydroxyestr-4-ene | 10.89 | accurateclinic.com |

| This compound, 3,7-dimethyl | 9.70 | accurateclinic.com |

| Hexadecanoic acid, ethyl ester | 7.49 | accurateclinic.com |

| 1-Methylbicyclo[3.2.1]octane | 7.28 | accurateclinic.com |

Lavender (Lavandula angustifolia) : The essential oil of lavender is renowned for its complex aroma, which is attributed to a mixture of monoterpenes and their esters. The primary constituents are typically linalool (B1675412) and linalyl acetate. accurateclinic.comislandlavender.comencyclopedia.pubresearchgate.net While extensive research has been conducted on the volatile profile of lavender essential oil, the presence of this compound is not commonly reported as a major or minor constituent in the available literature. mdpi.comislandlavender.comencyclopedia.pubresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 1,3,7 Octatriene

Pericyclic Reactions

Pericyclic reactions are characterized by a simultaneous breaking and forming of bonds within a cyclic array of atoms. msu.edu For 1,3,7-octatriene, these reactions are intramolecular, leading to various isomeric structures, including cyclic and bicyclic compounds.

Sigmatropic rearrangements involve the migration of a sigma bond across a pi-electron system. wikipedia.org These reactions are classified by an order term [i,j], which denotes the number of atoms over which each end of the sigma bond moves. libretexts.orglibretexts.org In the case of this compound, the most significant of these are the libretexts.orglibretexts.org and libretexts.orgrsc.org shifts. nih.gov

The libretexts.orglibretexts.org-sigmatropic rearrangement, commonly known as the Cope rearrangement, is a well-established and thermally allowed pericyclic reaction for 1,5-diene systems. msu.edu As this compound contains a 1,5-diene moiety within its structure, it is primed to undergo this transformation. Computational studies using methods like CASSCF have investigated the mechanism of this rearrangement, identifying both concerted and stepwise pathways. nih.gov The concerted pathway proceeds through a single, cyclic transition state, while the stepwise mechanism involves the formation of a diradical intermediate.

Beyond the conventional Cope rearrangement, this compound presents a more complex reactive landscape where other sigmatropic shifts compete. nih.gov Specifically, libretexts.orgrsc.org-sigmatropic shifts have been identified as competing pathways. nih.govresearchgate.net Unlike the libretexts.orglibretexts.org shift, the [3s,5s]-sigmatropic shift is forbidden by orbital symmetry rules, making it less favorable than the allowed [3s,3s] shift. researchgate.net

Different computational methods have yielded varying descriptions of these competing reactions. CASSCF and CASPT2 calculations suggest the existence of three distinct stepwise pathways for the libretexts.orgrsc.org rearrangement with similar energy barriers. nih.gov In contrast, DFT calculations (UB3LYP and UM06-2X) predict a different potential energy surface, indicating no stepwise libretexts.orglibretexts.org pathway but revealing two competing libretexts.orgrsc.org sigmatropic shifts alongside an intramolecular Diels-Alder reaction pathway. nih.gov

| Reaction Pathway | CASSCF / CASPT2 Predictions | DFT (UB3LYP / UM06-2X) Predictions |

|---|---|---|

| libretexts.orglibretexts.org-Sigmatropic Shift | Both concerted and stepwise pathways exist. | No stepwise pathway found. |

| libretexts.orgrsc.org-Sigmatropic Shift | Three stepwise pathways with similar barriers. | Two competing stepwise pathways exist. |

| Intramolecular [4+2] Cycloaddition | Considered as a competing pathway. | A competing Diels-Alder/homolytic ring-opening pathway exists. |

The energetic barriers and outcomes of the pericyclic reactions of this compound can be significantly altered by the introduction of substituents. Computational studies have shown that placing substituents at the C4 and C7 positions can cause a significant lowering of the activation barriers for all competing rearrangements. nih.gov

The electronic nature of these substituents plays a critical role. Electron-withdrawing groups generally enhance the reactivity of dienes in pericyclic reactions by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx Conversely, electron-donating groups can also influence reactivity. This principle allows for the tuning of reaction conditions and selectivity, potentially favoring one pathway over others. For instance, strategically placed substituents can be used to favor the otherwise forbidden [3s,5s] shift in related systems when complexed with a transition metal. researchgate.net

| Substituent Type | Electronic Effect | Predicted Impact on Reaction Barriers | Example Groups |

|---|---|---|---|

| Electron-Withdrawing | Lowers LUMO energy of the π-system. | Generally lowers activation energy, increasing reaction rate. scielo.org.mx | Nitro (-NO₂), Carbonyl (-CO-), Ester (-COOR) |

| Electron-Donating | Raises HOMO energy of the π-system. | Can increase or decrease barriers depending on the specific reaction. | Alkyl (-R), Hydroxy (-OH), Alkoxy (-OR) |

| Positional Effects (C4, C7) | Steric and electronic influences on the transition state. | Significant lowering of barriers for rearrangements of this compound. nih.gov | Various functional groups |

The conjugated diene and the isolated alkene within the this compound structure can act as a diene and dienophile, respectively, in an intramolecular Diels-Alder reaction. This [4+2] cycloaddition is a powerful method for constructing bicyclic ring systems. nih.govmasterorganicchemistry.com

The intramolecular Diels-Alder (IMDA) reaction of this compound leads to the formation of a fused bicyclic system. nih.gov The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step, though the process can be asynchronous, with some bonds forming faster than others in the transition state. nih.govprinceton.edu The stereochemical outcome is highly predictable, generally favoring the formation of a cis-fused ring system. princeton.edu

This cycloaddition competes directly with the sigmatropic rearrangement pathways. The reverse reaction, known as a retro-Diels-Alder reaction, is an electrocyclic ring-opening process that can occur under thermal conditions. Furthermore, the cycloadduct itself can undergo subsequent pericyclic reactions. For instance, related octatriene systems are known to undergo electrocyclic ring closure, and these products can then experience further electrocyclic ring-opening to form different isomers. msu.edulibretexts.orgchempedia.info The equilibrium between the open-chain triene and the bicyclic adduct is dependent on factors such as temperature and substitution.

| Feature | Description |

|---|---|

| Reaction Type | Intramolecular [4+2] Cycloaddition. nih.gov |

| Components | The C1-C4 diene acts as the diene; the C7-C8 alkene acts as the dienophile. |

| Product | A bicyclo[4.3.0]nonene ring system (fused six-membered and five-membered rings). masterorganicchemistry.com |

| Stereochemistry | Typically proceeds through an endo transition state to form a cis-fused product. princeton.edu |

| Competing Reactions | libretexts.orglibretexts.org and libretexts.orgrsc.org sigmatropic rearrangements. nih.gov |

| Reverse Reaction | Retro-Diels-Alder (cycloreversion) to regenerate the triene. msu.edu |

Intramolecular Cycloaddition Reactions

Catalytic Transformations of this compound

The catalytic transformations of this compound represent a significant area of study in organic chemistry, offering pathways to synthesize a variety of valuable long-chain and cyclic molecules. Transition metal catalysts, particularly those involving palladium, play a crucial role in activating and directing the reactivity of this polyolefin. These transformations include highly selective dimerization and codimerization reactions, conversions to cyclic and aromatic systems, and reactions with nucleophiles to introduce new functional groups. The specific outcome of these reactions is often intricately controlled by the choice of catalyst, ligands, and reaction conditions, allowing for tailored synthesis of complex chemical structures.

Dimerization and Codimerization Reactions

Palladium-based catalyst systems are notably effective in promoting the dimerization and codimerization of this compound. These reactions provide a powerful method for C-C bond formation, enabling the construction of larger molecules from smaller unsaturated units. The mechanism and product distribution of these transformations are highly dependent on the nature of the catalytic species, particularly the ancillary ligands attached to the metal center.

The linear dimerization of this compound can be achieved with high selectivity using homogeneous palladium catalysts that operate via a π-allylpalladium complex intermediate. acs.orgresearchgate.net This reaction yields n-hexadecapentaenes, which are C16 chains with five double bonds. acs.org The process is remarkably selective, producing predominantly linear products over cyclic or highly branched isomers. acs.org The key mechanistic step involves the formation of a bis-π-allylpalladium intermediate, which then undergoes C-C coupling to form the dimerized carbon chain.

The same π-allylpalladium complex catalysts that are active for the self-dimerization of this compound also effectively catalyze its codimerization with other polyolefins. acs.orgresearchgate.net This cross-dimerization allows for the synthesis of a range of linear olefins, typically in the C16 to C24 carbon range. researchgate.net This method demonstrates significant synthetic utility by enabling the combination of different olefinic building blocks to create novel molecular structures. For instance, this compound has been successfully codimerized with polyolefins such as 1,3,6-heptatriene (B91130) and 1,3,6-octatriene (B14704478). acs.orgresearchgate.net

| Co-olefin | Resulting Product Class | Carbon Range |

|---|---|---|

| 1,3,6-Heptatriene | Linear Olefins | C15 |

| 1,3,6-Octatriene | Linear Olefins | C16 |

| 1,3,7,11-Dodecatetraene | Linear Olefins | C20 |

| 1,5,7,10,15-Hexadecapentaene | Linear Olefins | C24 |

The selectivity between linear and branched dimers in the palladium-catalyzed dimerization of this compound is profoundly influenced by the presence and nature of ligands, particularly phosphine (B1218219) ligands. acs.orgresearchgate.net In the absence of strong donor ligands like phosphines, the reaction favors the formation of linear hexadecapentaenes. acs.org However, the addition of phosphine ligands, such as triphenylphosphine (B44618), to the catalytic system alters the course of the reaction, leading to the preferential formation of branched dimers. acs.org

Conversion to Aromatic Compounds

The conversion of this compound to aromatic compounds is a plausible transformation that can proceed through a sequence of an intramolecular Diels-Alder reaction followed by an aromatization step. rsc.org The structure of this compound contains both a conjugated 1,3-diene system and an isolated double bond (a dienophile) within the same molecule, making it a suitable substrate for an intramolecular [4+2] cycloaddition.

This cyclization would result in the formation of a substituted cyclohexene (B86901) derivative. Subsequent dehydrogenation, or aromatization, of this cyclic intermediate would lead to the formation of an aromatic ring, such as a substituted ethylbenzene (B125841) or a related xylene isomer. This reaction sequence, particularly the intramolecular Diels-Alder cyclization followed by dehydro-aromatization, is a recognized strategy for the synthesis of complex cyclic and aromatic systems in organic chemistry. rsc.org

Reactions with Nucleophiles in Transition Metal Catalysis

In the presence of transition metal catalysts, particularly palladium complexes, this compound can undergo reactions with various nucleophiles. researchgate.net This class of reactions, often referred to as telomerization, involves the dimerization of the diene moiety with the simultaneous addition of a nucleophilic molecule. researchgate.netresearchgate.net This process is a highly atom-efficient method for creating functionalized C8 chains.

A wide range of nucleophiles can be employed in this transformation, leading to a diverse array of products. For example:

Alcohols: When alcohols are used as nucleophiles, the reaction yields unsaturated ethers. rsc.orgrsc.org The telomerization of 1,3-butadiene (B125203) with methanol (B129727), for instance, is an industrially relevant process where this compound can be an undesired byproduct. researchgate.net

Amines: The reaction with primary or secondary amines produces unsaturated amines.

Water: Using water as a nucleophile can lead to the formation of octadienols. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of 1,3,7-octatriene, providing detailed information about the hydrogen and carbon atoms within the molecule.

High-resolution proton nuclear magnetic resonance (¹H NMR) is instrumental in defining the connectivity of protons and the stereochemistry of the double bonds in this compound. The chemical shifts and coupling constants of the protons are highly dependent on their chemical environment. For instance, the protons on the sp² hybridized carbons of the conjugated system typically resonate at lower fields (higher ppm values) compared to those on sp³ hybridized carbons.

The stereochemistry, specifically the E/Z configuration of the double bonds, can be determined by the magnitude of the vicinal coupling constants (³JHH). Larger coupling constants are characteristic of a trans configuration, while smaller values suggest a cis configuration.

Detailed analysis of ¹H NMR spectra allows for the assignment of each proton signal to its specific position in the molecule, confirming the this compound structure.

Table 1: Representative ¹H NMR Data for Olefinic Protons in Octatriene Isomers This table provides illustrative data and may not represent all possible isomers or experimental conditions.

| Proton | Chemical Shift (δ, ppm) Range | Typical Coupling Constants (J, Hz) |

|---|---|---|

| H1 | 4.90 - 5.10 | dd, J ≈ 10.2, 1.7 Hz |

| H1' | 5.00 - 5.20 | dd, J ≈ 17.1, 1.7 Hz |

| H2 | 6.25 - 6.45 | ddd, J ≈ 17.1, 10.2, 8.0 Hz |

| H3 | 5.50 - 5.70 | m |

| H4 | 5.90 - 6.10 | m |

| H7 | 5.75 - 5.95 | ddt, J ≈ 17.0, 10.2, 6.7 Hz |

| H8 | 4.90 - 5.05 | m |

Data is generalized from typical values for similar olefinic systems.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. researchgate.netlibretexts.org The chemical shifts of the carbon atoms in this compound are indicative of their hybridization state and position within the molecule. Carbons involved in the double bonds (sp² hybridized) resonate in the downfield region of the spectrum, typically between 110 and 140 ppm. chemicalbook.com In contrast, sp³ hybridized carbons appear at higher fields (lower ppm values). The specific chemical shifts help to confirm the locations of the three double bonds at positions 1, 3, and 7.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Values are estimated based on standard increments and may vary with solvent and experimental conditions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~115 |

| C2 | ~137 |

| C3 | ~132 |

| C4 | ~130 |

| C5 | ~32 |

| C6 | ~33 |

| C7 | ~138 |

| C8 | ~114 |

For unambiguous assignment of all proton and carbon signals, especially in complex isomers or substituted derivatives of this compound, correlational NMR techniques are employed. researchgate.netmdpi.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of adjacent protons through the carbon chain.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of a proton signal to its attached carbon.

HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular structure and confirming the positions of the double bonds and any substituents.

These advanced techniques provide a comprehensive and unequivocal structural elucidation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic structure of conjugated systems like this compound.

The UV-Vis spectrum of this compound is characterized by strong absorption in the ultraviolet region, which is a hallmark of its conjugated π-electron system. The position of the maximum absorption wavelength (λmax) is directly related to the extent of conjugation. openstax.orglibretexts.org For polyenes, an increase in the number of conjugated double bonds leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This smaller energy gap results in the absorption of longer wavelength (lower energy) light, causing a bathochromic (red) shift in the λmax. openstax.orglibretexts.org

The primary electronic transition observed is a π → π* transition, where an electron is promoted from a bonding π orbital to an antibonding π* orbital. libretexts.org The λmax for this compound is influenced by the specific geometry (cis/trans isomerism) of the double bonds, as this affects the planarity and, consequently, the effective conjugation of the system. For comparison, 1,3,5,7-octatetraene, with its extended conjugation, shows a λmax at approximately 290 nm. openstax.orglibretexts.org The interrupted conjugation in this compound would result in a λmax at a shorter wavelength than its fully conjugated counterpart.

Table 3: Comparison of UV-Vis Absorption Maxima for Conjugated Polyenes

| Compound | Structure | λmax (nm) |

|---|---|---|

| 1,3-Butadiene (B125203) | H₂C=CH-CH=CH₂ | 217 |

| 1,3,5-Hexatriene | H₂C=CH-CH=CH-CH=CH₂ | 258 |

| 1,3,5,7-Octatetraene | H₂C=CH-CH=CH-CH=CH-CH=CH₂ | 290 |

Data from established literature values for fully conjugated systems. openstax.orglibretexts.org

Upon absorption of UV radiation, the this compound molecule is promoted to an electronically excited state. The study of the subsequent relaxation processes is crucial for understanding its photochemistry. The excited-state dynamics of polyenes are complex and often involve very rapid non-radiative decay pathways. These pathways allow the molecule to return to the ground state without emitting light (fluorescence).

For similar polyenes, such as 1,3,5,7-octatetraene, femtosecond transient absorption spectroscopy has been used to observe the initial excited-state dynamics. These studies reveal that after initial excitation to a higher singlet state (like S₂), there is rapid internal conversion to a lower energy excited singlet state (S₁), often on a sub-picosecond timescale. researchgate.net From the S₁ state, the molecule can undergo further relaxation back to the ground state, which can involve processes like cis-trans isomerization around the double bonds. researchgate.net The efficiency of these non-radiative decay channels is why many linear polyenes exhibit very low fluorescence quantum yields. The specific dynamics for this compound would be influenced by its unique pattern of conjugation and lack of full planarity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of compounds by analyzing the mass-to-charge ratio of their ions.

Gas chromatography-mass spectrometry (GC-MS) is instrumental in the analysis of volatile compounds like this compound. In GC-MS, the gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer.

For this compound, with a molecular formula of C8H12, the expected molecular weight is approximately 108.18 g/mol . nist.gov Mass spectrometry analysis confirms this molecular weight. google.com The electron ionization (EI) mass spectrum of this compound displays a molecular ion peak (M+) corresponding to this mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. When the molecular ion of this compound breaks apart, it forms various fragment ions. The pattern of these fragments is unique to the molecule's structure. For instance, the fragmentation can distinguish between different isomers, such as 7-methyl-1,3,7-octatriene and 2-methyl-1,3,7-octatriene, by the different positions of the methyl substituent which leads to distinct fragmentation pathways. google.com

In studies of essential oils and other natural products, GC-MS has been used to identify derivatives of this compound. For example, 3,7-dimethyl-1,3,7-octatriene has been identified in the ethanolic extract of Pteridium aquilinum and the essential oils of Cinnamomum camphora. jddtonline.infonih.gov Similarly, 2,7-dimethyl-1,3,7-octatriene has been characterized, with its mass spectrum available in databases like that of the National Institute of Standards and Technology (NIST). nih.govspectrabase.com The fragmentation of these derivatives will show patterns related to the loss of methyl groups and cleavage at various points along the carbon chain.

A key aspect of interpreting mass spectra is understanding that the most abundant fragment ion forms the base peak in the spectrum. The relative abundance of different fragment ions is influenced by their stability. libretexts.org

Table 1: GC-MS Data for this compound and its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Notes |

| This compound | C8H12 | 108.18 | Molecular ion peak present; fragmentation pattern distinguishes isomers. nist.govgoogle.com |

| 2-Methyl-1,3,7-octatriene | C9H14 | 122.22 | Fragmentation pattern reflects the position of the methyl substituent. google.com |

| 7-Methyl-1,3,7-octatriene | C9H14 | 122.22 | Fragmentation pattern is distinct from its 2-methyl isomer. google.com |

| 2,7-Dimethyl-1,3,7-octatriene | C10H16 | 136.23 | Mass spectrum available in NIST library; shows characteristic fragments. nih.govspectrabase.com |

| 3,7-Dimethyl-1,3,7-octatriene | C10H16 | 136.23 | Identified in various natural extracts via GC-MS. jddtonline.infonih.govjocpr.com |

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of large, thermally labile molecules, including organometallic complexes. uvic.ca This method allows for the ionization of the molecule directly from a solution, which helps in keeping the complex intact.

The utility of ESI-MS has been demonstrated in the characterization of organometallic complexes involving this compound as a ligand. For example, the analysis of a Cp*Ru(this compound) complex encapsulated within a self-assembled supramolecular cage was performed using ESI-MS. wiley-vch.de The resulting mass spectrum showed peaks corresponding to the encapsulated complex with varying numbers of sodium counter-ions, confirming the structure of the host-guest assembly. wiley-vch.de

ESI-MS is crucial for identifying the molecular ions of these large complexes and understanding their solution-phase behavior, which is often not possible with harder ionization techniques like EI. uvic.ca

Table 2: ESI-MS Data for an Organometallic Complex of this compound

| Complex | Ion Type | Observed m/z Values |

| [Cp*Ru(this compound) ⊂ Ga4L6]11- | [♢ ⊃ CpRu(this compound)+ + 3Na+ + 3H+]5- | 603 |

| [♢ ⊃ CpRu(this compound)+ + 4Na+ + 2H+]5- | 607 | |

| [♢ ⊃ CpRu(this compound)+ + 5Na+ + 1H+]5- | 612 | |

| [♢ ⊃ CpRu(this compound)+ + 6Na+]5- | 616 | |

| [♢ ⊃ CpRu(this compound)+ + 3Na+ + 4H+]4- | 754 | |

| [♢ ⊃ CpRu(this compound)+ + 4Na+ + 3H+]4- | 759 | |

| [♢ ⊃ CpRu(this compound)+ + 5Na+ + 2H+]4- | 764 | |

| [♢ ⊃ CpRu(this compound)+ + 6Na+ + 1H+]4- | 770 | |

| [♢ ⊃ CpRu(this compound)+ + 7Na+]4- | 775 | |

| [♢ ⊃ CpRu(this compound)+ + 6Na+ + 2H+]3- | 1027 | |

| [♢ ⊃ CpRu(this compound)+ + 7Na+ + 1H+]3- | 1034 | |

| [♢ ⊃ CpRu(this compound)+ + 8Na+]3- | 1042 | |

| Data from a study on encapsulated ruthenium complexes. wiley-vch.de |

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. libretexts.org The resulting IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to different vibrational modes of its functional groups. mvpsvktcollege.ac.in

The IR spectrum of this compound and its derivatives is characterized by several key absorption bands that confirm its structure. The vibrations can be categorized as stretching (changes in bond length) and bending (changes in bond angle). orgchemboulder.com

For alkenes like this compound, characteristic IR absorption peaks include:

C=C Stretching: The stretching of the carbon-carbon double bonds typically appears in the region of 1600-1700 cm-1. libretexts.org

=C-H Stretching: The stretching of the bonds between the sp2-hybridized carbons and their attached hydrogens occurs around 3000-3100 cm-1. libretexts.org

C-H Bending: Bending vibrations of the C-H bonds give rise to absorptions in the fingerprint region (below 1500 cm-1), which are highly specific to the molecule's structure. mvpsvktcollege.ac.in

The IR spectrum of 2,7-dimethyl-1,3,7-octatriene is available and shows these characteristic features. nih.gov In the context of organometallic chemistry, IR spectroscopy is also used to study the ligands. For instance, in a Cp*Ru(COD)(CO) complex, the C-O stretching frequency of the carbonyl ligand was observed at 2005 cm-1. wiley-vch.de

Table 3: Characteristic IR Absorption Bands for Alkenes

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Notes |

| =C-H Stretch | 3000 - 3100 | Indicates the presence of hydrogens on double-bonded carbons. libretexts.org |

| C=C Stretch | 1600 - 1700 | Sharp, medium bands characteristic of alkenes. libretexts.org |

| C-H Bend (Out-of-plane) | 650 - 1000 | Can provide information about the substitution pattern of the alkene. |

| General ranges for alkene vibrational modes. |

Computational and Theoretical Studies on 1,3,7 Octatriene

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping the intricate details of chemical transformations. For 1,3,7-octatriene, these methods have been applied to understand its competing pericyclic reactions, including sigmatropic shifts and intramolecular cycloadditions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. acs.orgmdpi.com It is employed to calculate the potential energy surface (PES) of a reaction, which maps the energy of a system as a function of its geometry. researchgate.net By identifying the minima (reactants and products) and saddle points (transition states) on the PES, the most likely reaction pathways can be determined.

In the study of this compound, DFT calculations using functionals such as B3LYP and M06-2X were performed to explore its competing pericyclic reactions. nih.gov These calculations predicted a potential energy landscape that included pathways for chemeo.commolcas.org sigmatropic shifts and an intramolecular Diels-Alder cycloaddition followed by a homolytic ring-opening. nih.gov However, these DFT methods did not locate a stepwise pathway for the chemeo.comchemeo.com sigmatropic shift, highlighting a key difference from other computational approaches. nih.gov

Pericyclic reactions often involve transition states with significant multireference character, meaning that their electronic structure cannot be accurately described by a single electronic configuration. In such cases, methods like the Complete Active Space Self-Consistent Field (CASSCF) and N-electron valence state second-order perturbation theory (CASPT2) are necessary. molcas.orggitlab.ioarxiv.org CASSCF provides a good qualitative description of the electronic structure by including all important electronic configurations, while CASPT2 adds dynamic electron correlation to obtain more accurate energies. gitlab.iomolcas.org

For this compound, CASSCF and CASPT2 calculations were essential for investigating the competing chemeo.comchemeo.com and chemeo.commolcas.org sigmatropic shifts and the intramolecular [4+2] cycloaddition. nih.gov Unlike DFT, CASSCF calculations successfully identified both stepwise and concerted pathways for the chemeo.comchemeo.com rearrangement. nih.gov For the competing chemeo.commolcas.org sigmatropic rearrangement, these multireference methods revealed three distinct stepwise pathways with similar energy barriers. nih.gov

A central question in the study of pericyclic reactions is whether they proceed through a concerted mechanism (bond breaking and forming occur in a single step) or a stepwise mechanism involving one or more intermediates. ebsco.comnih.gov Computational chemistry is uniquely suited to address this question by locating the relevant transition states and intermediates on the potential energy surface.

The investigation of this compound revealed significant discrepancies between different computational methods regarding the nature of the reaction pathways. nih.gov As summarized in the table below, CASSCF calculations supported both concerted and stepwise mechanisms for the chemeo.comchemeo.com sigmatropic shift, whereas DFT calculations only found a concerted pathway. nih.gov This highlights the importance of choosing an appropriate theoretical method, as systems with multireference character can be described incorrectly by single-reference methods like DFT. nih.gov

| Reaction Pathway | DFT (B3LYP, M06-2X) Prediction | CASSCF/CASPT2 Prediction |

| chemeo.comchemeo.com Sigmatropic Shift | Concerted pathway only | Both stepwise and concerted pathways found |

| chemeo.commolcas.org Sigmatropic Shift | Two competing stepwise pathways | Three stepwise pathways with similar barriers |

| Intramolecular [4+2] Cycloaddition | Cycloaddition/ring-opening pathway | Investigated as a competing reaction |

This table summarizes the different mechanistic pathways for the pericyclic reactions of this compound as predicted by DFT and CASSCF/CASPT2 computational methods. nih.gov

Modeling of Transition Structures and Activation Energies

The transition structure represents the highest energy point along a reaction coordinate, and its energy relative to the reactants determines the activation energy of the reaction. Accurate modeling of these structures is critical for understanding reaction rates and selectivity.

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.orgnih.gov KIE studies provide valuable insight into the geometry of the transition state, particularly concerning bond breaking and formation involving the isotopically substituted atom. princeton.edu For hydrogen transfer reactions, a large primary KIE (typically kH/kD > 7) can be an indication of quantum mechanical tunneling. nih.govchemrxiv.org

Tunneling is a quantum phenomenon where a particle can pass through an energy barrier rather than going over it. youtube.com This effect is most significant for light particles like hydrogen and can lead to dramatically increased reaction rates, especially at low temperatures. nih.govyoutube.com While specific KIE studies on this compound are not detailed in the provided sources, this type of analysis would be a powerful tool to experimentally probe the transition states of its pericyclic reactions. For instance, selective deuteration could help verify the nature of the hydrogen shifts predicted by computational models.

| Hallmark of Tunneling | Description |

| Large KIE | The ratio of rates for light vs. heavy isotopes (kH/kD) is significantly greater than the semi-classical limit of ~7. nih.gov |

| Arrhenius Parameter Discrepancies | The difference in activation energies (Ea(D) - Ea(H)) is larger than the difference in zero-point energies. wikipedia.org |

| Curved Arrhenius Plot | The plot of ln(k) versus 1/T deviates from a straight line, especially at lower temperatures. |

| Low-Temperature Reactivity | The reaction proceeds at a significant rate even at temperatures approaching absolute zero. princeton.edu |

This table outlines the key experimental and theoretical indicators used to identify quantum mechanical tunneling in chemical reactions.

Computational modeling of transition structures and activation energies allows for the prediction of how changes in the substrate or catalyst will affect reaction outcomes. By calculating the energy barriers for different possible pathways, chemists can predict the reactivity (rate of reaction) and selectivity (distribution of products).

For this compound, computational studies have predicted that introducing substituents at the 4- and 7-positions can lead to a significant lowering of the activation barriers for all rearrangement pathways. nih.gov This finding is crucial for designing potential catalytic processes. By understanding how electronic and steric effects of substituents influence the transition state energies, it becomes possible to rationally design catalysts or modify substrates to favor a specific desired reaction pathway, thereby enhancing selectivity and reaction efficiency.

Thermodynamic Modeling of Formation and Byproduct Pathways

Computational chemistry provides powerful tools for understanding the thermodynamic feasibility of chemical reactions, including the formation of this compound and its potential byproducts. Through theoretical calculations, it is possible to estimate key thermodynamic parameters that govern the spontaneity and energy changes associated with these chemical transformations.

Determination of Heats of Formation and Enthalpy Changes

The heat of formation (ΔfH°) is a fundamental thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. Theoretical methods, such as those based on group additivity or more sophisticated computational models, can provide estimates for these values. For (E)-1,3,7-octatriene, a calculated enthalpy of formation at standard conditions is available. chemeo.com

The enthalpy change (ΔH) of a reaction can be determined from the heats of formation of the products and reactants. This value indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat), providing insight into the energy requirements and potential stability of the reaction pathway.

| Thermodynamic Parameter | Calculated Value for (E)-1,3,7-Octatriene | Unit |

|---|---|---|

| Enthalpy of Formation (Gas, Standard Conditions) | 159.63 | kJ/mol |

This table presents a calculated value for the standard enthalpy of formation for the (E)-isomer of this compound, as determined by computational methods. chemeo.com

DFT Simulations for Free Energies of Formation

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules, from which various thermodynamic properties can be derived. stackexchange.com DFT simulations can be employed to calculate the Gibbs free energy of formation (ΔfG°), which is a critical indicator of the spontaneity of a chemical reaction under constant temperature and pressure.

The Gibbs free energy of formation combines both enthalpy and entropy contributions. A negative value for ΔfG° indicates that the formation of the compound from its elements is a spontaneous process. Computational software can perform geometry optimization to find the lowest energy structure of a molecule and then calculate its free energy. stackexchange.com For (E)-1,3,7-octatriene, a calculated value for the standard Gibbs free energy of formation has been reported. chemeo.com

| Thermodynamic Parameter | Calculated Value for (E)-1,3,7-Octatriene | Unit |

|---|---|---|

| Standard Gibbs Free Energy of Formation | 272.38 | kJ/mol |

This table displays the calculated standard Gibbs free energy of formation for (E)-1,3,7-octatriene, providing insight into its thermodynamic stability. chemeo.com

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Computational methods allow for the detailed analysis of molecular orbitals, which can be used to predict the sites and types of chemical reactions a molecule is likely to undergo.

HOMO-LUMO Gap Analysis and its Influence on Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting the reactivity of a molecule.

| HOMO-LUMO Gap | Implication for Reactivity |

|---|---|

| Small | High Reactivity, Low Kinetic Stability |

| Large | Low Reactivity, High Kinetic Stability |

This illustrative table outlines the general relationship between the size of the HOMO-LUMO energy gap and the predicted chemical reactivity of a molecule.

Polymerization and Oligomerization Research Involving 1,3,7 Octatriene

Linear Polymers from Triene Monomers via Cyclopolymerization

The synthesis of linear polymers from triene monomers, such as 1,3,7-octatriene, can be achieved through a mechanism known as cyclopolymerization. This process, also referred to as intra-intermolecular polymerization, involves a propagation sequence that includes both an intramolecular cyclization step and an intermolecular addition step, resulting in a polymer chain with cyclic repeating units. acs.org

Research has explored the cyclopolymerization of various non-conjugated trienes, including this compound. Spectrophotometric studies of butadiene derivatives like the cis and trans isomers of this compound have provided evidence for the interaction of non-conjugated ethylenic bonds in the excited state. acs.org These interactions are believed to contribute to the propensity of certain 1,5- and 1,6-dienes to undergo cyclopolymerization, leading to the formation of linear, saturated polymers. acs.org

In one study, the trans isomer of a related non-conjugated triene, 1,3,8-nonatriene, was successfully polymerized using a Ziegler-type initiator to produce a soluble polymer. acs.org The infrared spectrum of the resulting polymer was consistent with a structure formed by cumulative 1,2- and 1,4-additions during the propagation steps. acs.org A similar polymerization of this compound was also carried out using the same type of initiator and molar proportions of catalyst and monomer, yielding a polymer after 18 hours of reaction. acs.org

The general mechanism for the cyclopolymerization of a 1,6-diene involves the formation of a six-membered ring as the recurring unit in the polymer chain. This process is a key method for creating linear polymers from monomers containing two or more unconjugated double bonds.

Role of this compound as a Monomer in Polymer Synthesis

This compound serves as a monomer in the synthesis of various polymers, offering unique properties due to its chemical structure. A polymer containing a structural unit derived from this compound possesses a terminal double bond in its side chain. googleapis.com This feature allows for subsequent chemical modifications, such as epoxidation, halogenation, and graft polymerization with other low-molecular-weight compounds. googleapis.com Furthermore, the reactivity of this double bond can be utilized for the addition of molecules like maleic anhydride (B1165640) or acrolein. googleapis.com

Various polymerization methods have been employed to synthesize polymers from this compound, including the use of anionic polymerization initiators, cationic polymerization initiators, and titanium-based Ziegler-type catalysts. googleapis.com

A notable application is the synthesis of copolymers. For instance, a copolymer of this compound and styrene (B11656) has been developed. googleapis.com The production of this copolymer was initially considered challenging to control, but successful synthesis has been achieved. googleapis.com Anionic polymerization is a viable method for producing this copolymer, where an initiator is added to a mixture of the monomers. googleapis.com This process can be controlled to produce either random or block copolymers. googleapis.com The resulting copolymers can have a narrow molecular weight distribution (Mw/Mn) of 1.5 or less and a weight-average molecular weight (Mw) ranging from 1,000 to 1,000,000. googleapis.com Hydrides of these copolymers can also be produced. googleapis.com

Polymers derived from this compound have potential applications in films, adhesives, elastic bodies, fibers, and foamed bodies. googleapis.com

Oligomerization Processes for Higher Carbon Chain Hydrocarbons

Oligomerization of this compound is a key process for producing higher carbon chain hydrocarbons. The linear dimerization of this compound, catalyzed by π-allylpalladium complexes in homogeneous reactions, selectively yields n-hexadecapentaenes. researchgate.net These same catalysts are also effective for the codimerization of this compound with other polyolefins, such as 1,3,6-heptatriene (B91130) and 1,3,6-octatriene (B14704478), resulting in linear olefins in the C16-C24 range. researchgate.net The addition of phosphine (B1218219) ligands to the catalytic system can alter the reaction's course, leading to the formation of branched dimers. researchgate.net

Nickel-containing complex catalysts are also well-known for catalyzing the linear dimerization of simple 1,3-dienes to form octatrienes. researchgate.net The dimerization of 1,3,6-octatriene in the presence of a Ni(acac)₂–activator–Al(C₂H₅)₃ system has been shown to produce a mixture of C₁₆ pentaene hydrocarbons. researchgate.net

The telomerization of 1,3-butadiene (B125203) with nucleophiles like methanol (B129727) can produce this compound as a byproduct alongside the main product, 1-methoxyocta-2,7-diene. rsc.org The choice of phosphine ligands in palladium-catalyzed telomerization can influence the selectivity, with sterically hindered phosphines favoring the formation of this compound. rsc.org

Furthermore, the oligomerization of light olefins (containing 3–6 carbon atoms) is an important industrial process for producing more valuable liquid fuels from lighter hydrocarbon byproducts. bme.hu This process can be carried out using catalysts such as ion-exchange resins. bme.hu

Table 1: Catalyst Systems and Products in this compound Oligomerization

| Catalyst System | Reactant(s) | Major Product(s) | Reference |

|---|---|---|---|

| π-Allylpalladium complexes | This compound | n-Hexadecapentaenes | researchgate.net |

| π-Allylpalladium complexes | This compound + 1,3,6-Heptatriene/1,3,6-Octatriene | Linear C16-C24 olefins | researchgate.net |

| Ni(acac)₂–activator–Al(C₂H₅)₃ | 1,3,6-Octatriene | C₁₆ pentaene hydrocarbons | researchgate.net |

| Palladium/phosphine ligands | 1,3-Butadiene + Methanol | This compound (byproduct) | rsc.org |

Polymer Characterization and Structure-Property Relationships

The characterization of polymers derived from this compound is crucial for understanding their structure and, consequently, their physical and chemical properties. The molecular structure of a polymer dictates its organization at higher levels, which in turn controls its macroscopic properties. capes.gov.br

For polymers of this compound, a key characteristic is the presence of a terminal double bond in the side chain, which can be identified using spectroscopic methods. googleapis.com Infrared (IR) spectroscopy is a powerful tool for identifying the chemical groups present in both the polydiene and any polypeptide segments in hybrid copolymers. mdpi.com For instance, in polyisoprene segments, the 1,4- and 3,4-microstructures can be assigned to specific wavenumbers. mdpi.com

The molecular weight and molecular weight distribution (Mw/Mn) are fundamental properties determined by methods like size-exclusion chromatography (SEC). mdpi.com Polymers of this compound have been synthesized with a narrow molecular weight distribution (Mw/Mn ≤ 2.05) and a weight-average molecular weight (Mw) in the range of 1,000 to 1,000,000. google.comwipo.int Copolymers with styrene have been produced with an even narrower Mw/Mn of 1.5 or less. googleapis.com

The relationship between the polymer's structure and its properties is a central theme in polymer science. capes.gov.br For example, the crystalline-amorphous morphology of a solid polymer is influenced by its chemical microstructure and the physical conditions of its solidification. capes.gov.br In the case of hybrid copolymers containing polydiene and polypeptide segments, the secondary structures (e.g., α-helices and β-sheets) of the polypeptide chains can be evaluated using IR spectroscopy. mdpi.com The thermal stability of such copolymers, investigated by thermogravimetric analysis (TGA), has been shown to be influenced by the percentage of β-sheets and the presence of stable vinyl bonds in the polydiene chains. mdpi.comscirp.org

The solubility of these polymers is also a critical property. While some poly(azomethine ester)s have poor solubility, those with flexible methylene (B1212753) spacers in the backbone, a feature that can be incorporated through monomers like this compound, exhibit good solubility. scirp.org

Table 2: Properties of this compound-Containing Polymers

| Polymer Type | Property | Value/Observation | Reference |

|---|---|---|---|

| Poly(this compound) | Molecular Weight Distribution (Mw/Mn) | ≤ 2.05 | google.comwipo.int |

| Poly(this compound) | Weight-Average Molecular Weight (Mw) | 1,000 - 1,000,000 | google.comwipo.int |

| Copolymer of this compound and styrene | Molecular Weight Distribution (Mw/Mn) | ≤ 1.5 | googleapis.com |

| Hybrid Copolymers (Polydiene-Polypeptide) | Thermal Stability | Influenced by β-sheet content and vinyl bonds | mdpi.comscirp.org |

| Poly(azomethine ester)s with flexible spacers | Solubility | Good solubility in organic solvents | scirp.org |

Role in Complex Chemical Systems and Emerging Applications

Building Block in Complex Organic Synthesis

As a hydrocarbon with an eight-carbon chain and three double bonds, 1,3,7-octatriene serves as a foundational building block in organic synthesis. Its derivatives are particularly useful for creating more complex chemical structures for both industrial and research purposes.

The conjugated diene system within this compound allows it to participate in pericyclic reactions, most notably intramolecular [4+2] cycloadditions, which are a type of Diels-Alder reaction. researchgate.netnih.gov These reactions are fundamental in the construction of polycyclic compounds. Computational studies using methods like Density Functional Theory (DFT) have explored the potential energy landscapes of these reactions, investigating the competing pathways of sigmatropic shifts and intramolecular cycloadditions. researchgate.netnih.gov The formation of bicyclic and tricyclic systems, such as bicyclo[4.1.0]hept-2-ene, can be initiated from the excited state of this compound. researchgate.net

Furthermore, substituted versions of this compound are employed in Diels-Alder condensations to produce complex polycyclic structures. For instance, alkyl-substituted 1,3,7-octatrienes react with 1,4-naphthoquinone (B94277) to form adducts that can be converted into tetrahydro-alkylanthraquinones. google.com These anthraquinone (B42736) derivatives are valuable intermediates. google.com

Table 1: Examples of Polycyclic Systems Involving Octatriene Scaffolds

| Reactant(s) | Reaction Type | Resulting Polycyclic System/Intermediate |

|---|---|---|

| This compound (excited state) | Intramolecular Cycloaddition | Bicyclo[4.1.0]hept-2-ene derivative researchgate.net |

| Alkyl-substituted this compound + 1,4-Naphthoquinone | Diels-Alder Condensation | Tetrahydro-1-alkylanthraquinone derivatives google.com |

This compound is a recognized intermediate in the production of various industrial and fine chemicals. It is primarily synthesized through the dimerization of 1,3-butadiene (B125203), a reaction that can be selectively controlled using specific catalysts. acs.orgrsc.org For example, modifying palladium-carbene catalysts can switch the reaction selectivity from telomerization products to this compound with high efficiency. acs.org

This octatriene is a precursor for several valuable compounds:

Butylene Oligomers : It serves as an intermediate for manufacturing butylene oligomers. acs.org

Octadienes : It can be converted to 1,5- and 1,6-octadienes. acs.orgjuniperpublishers.com

Bicyclic Alcohols : The derived octadienes are used in the synthesis of various bicyclic alcohols. acs.orgjuniperpublishers.com

Hydrogen Peroxide Production Intermediates : Alkyl-substituted 1,3,7-octatrienes are used to synthesize 1-alkenyl anthraquinones, which are precursors to tetrahydro-1-alkylanthraquinones. These compounds are highly useful as working intermediates in the cyclic reduction-oxidation processes for manufacturing hydrogen peroxide. google.com

Functional Polymers : Polymers created with a this compound-derived structural unit contain a terminal double bond in their side chains. This feature allows for further chemical modification (denaturation) through reactions like epoxidation, halogenation, or graft polymerization, making them suitable for development as functional materials like adhesives and lubricants. googleapis.com

Ligand in Organometallic Chemistry and Catalysis

The olefinic nature of this compound makes it an effective ligand in organometallic chemistry, where it can coordinate with transition metals to form stable complexes that may exhibit catalytic activity.

Ruthenium complexes involving octatriene ligands have been synthesized and studied. Cationic complexes featuring this compound as a ligand can be formed by reacting (η-C5R5)Ru(η-butadiene)X (where R is H or Me, and X is Br or Cl) with additional butadiene in the presence of silver triflate. capes.gov.brresearchgate.net In this reaction, a C-C bond forms between the terminal carbon atoms of two butadiene molecules to create the this compound ligand coordinated to the ruthenium center. capes.gov.brresearchgate.net The structure of these ligands has been confirmed using NMR spectroscopy. researchgate.net These ruthenium-octatriene complexes exhibit further reactivity; for instance, in a pentamethylcyclopentadienyl system, the coordinated octatriene ligand can be cyclodimerized to 1,5-cyclooctadiene (B75094) upon treatment with carbon monoxide. capes.gov.brresearchgate.net

Table 2: Synthesis and Reaction of a Ruthenium-Octatriene Complex

| Starting Ruthenium Complex | Reagents | Formed Ligand | Product Complex | Subsequent Reaction |

|---|

Research on Sustainable Chemical Processes

In the drive towards greener chemistry, understanding and managing byproducts is crucial. This compound appears as a significant byproduct in certain sustainable processes, particularly those involving the utilization of carbon dioxide.

The telomerization of 1,3-butadiene with carbon dioxide is a promising reaction for producing unsaturated lactones like ethenylated δ-valerolactone (EVL), which consumes CO2 and can lead to degradable and recyclable polymers. uakron.edu However, this catalyzed reaction also generates byproducts, with this compound being a notable one. rsc.orguakron.edu

This compound forms when two molecules of butadiene couple with the palladium catalyst without the incorporation of CO2. uakron.edu The formation of this acyclic byproduct is an exothermic process. uakron.edu In large-scale, solvent-free reaction conditions, which are desirable for sustainability, the heat generated by the formation of octatriene must be carefully managed to prevent excessive heat and pressure buildup in the reactor system. uakron.edu The choice of catalyst and reaction conditions plays a critical role in managing the product distribution. For example, in the telomerization of butadiene with methanol (B129727), sterically hindered phosphine (B1218219) ligands like triisopropylphosphine (B1582976) and tricyclohexylphosphine, when used with a palladium catalyst, preferentially form this compound over the desired telomerization product. rsc.org This knowledge is vital for designing selective catalysts and processes that either favor or suppress the formation of this compound, depending on the desired chemical output. rsc.orguakron.edu

Future Research Directions and Methodological Challenges

Development of Novel Catalytic Systems for Enhanced Selectivity